![molecular formula C6H10O12P2-4 B1263876 1D-myo-Inositol 1,3-bisphosphate](/img/structure/B1263876.png)
1D-myo-Inositol 1,3-bisphosphate
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Overview
Description
1D-myo-inositol 1,3-biphosphate(4-) is an inositol phosphate oxoanion obtained by deprotonation of the phospho groups of 1D-myo-inositol 1,3-biphosphate; major species at pH 7.3. It is a conjugate base of a myo-inositol 1,3-bisphosphate.
Scientific Research Applications
Synthesis and Phosphatase Stability
1D-myo-Inositol 1,3-bisphosphate analogs have been studied for their stability and binding affinity. The focus has been on designing stable analogs that retain the cyclohexane scaffold but are resistant to phosphorylation or dephosphorylation by enzymes. For instance, 1D-2,3-dideoxy-myo-inositol 1,4,5-trisphosphorothioate, an analog of Ins(1,4,5)P(3), demonstrated resistance to dephosphorylation by alkaline phosphatase, making it a potential chemical probe for understanding the mechanisms of inositol phosphate actions (Liu et al., 2008).
Synthesis of Phosphatidylinositol Phosphates
Regioselective methods have been developed to synthesize phosphatidylinositol bisphosphates, like PI(3,5)P(2), and their derivatives. This process involves a selective bis-silylation of 1D-O-TBDPS-myo-inositol leading to a 1,3,5-trisubstituted inositol. These advancements are crucial for generating signaling molecules and for studying their roles in cellular processes (Anderson et al., 2010).
Role in Thyroid Physiology
Myo-Inositol, a stereoisomer of inositols, plays a significant role in thyroid function and autoimmune diseases. It is a precursor of phosphoinositides and is involved in the phosphatidylinositol (PI) signal transduction pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of Myo-Inositol, acts as a precursor for inositol triphosphates (IP3), which are second messengers of several hormones including thyroid-stimulating hormone (TSH). Myo-Inositol supplementation has shown promising results in the management of thyroidal benign nodules and in reducing TSH levels in patients with subclinical hypothyroidism (Benvenga et al., 2021).
Cellular Language and Signal Transduction
Myo-Inositol is a foundational component of a cellular language that includes various roles in signal transduction. This encompasses how phosphate and fatty acids are added to create second messengers used in signaling. Understanding the genes, enzymes, and genetic mutants involved in the synthesis and metabolism of myo-inositol-containing molecules has been pivotal in comprehending their roles in response to signals encountered by plants (Gillaspy, 2011).
Metabolism in Plants
Myo-Inositol's multifunctional position in plant biochemistry and physiology is central, with manifold impacts on growth and development. A unique enzyme, present in all eukaryotic organisms, controls the conversion of D-glucose-6-P to 1L-myo-inositol-1-P. This process and its various metabolic products, including biosynthesis, phosphate and polyphosphate ester hydrolysis, and O-methylation, are crucial in plant biology (Loewus & Murthy, 2000).
properties
Product Name |
1D-myo-Inositol 1,3-bisphosphate |
---|---|
Molecular Formula |
C6H10O12P2-4 |
Molecular Weight |
336.08 g/mol |
IUPAC Name |
[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6- |
InChI Key |
PUVHMWJJTITUGO-WJPCITMWSA-J |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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